molecular formula C16H18N2O3S2 B2872258 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide CAS No. 922026-43-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2872258
CAS No.: 922026-43-5
M. Wt: 350.45
InChI Key: GYIRYBDPRZYXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin scaffold substituted with an ethyl group at the 1-position and a 5-methylthiophene sulfonamide moiety at the 6-position. The tetrahydroquinolin core is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as enzymes and receptors . The sulfonamide group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the ethyl substituent may influence metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-18-14-7-6-13(10-12(14)5-8-15(18)19)17-23(20,21)16-9-4-11(2)22-16/h4,6-7,9-10,17H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIRYBDPRZYXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and green chemistry principles could be applied to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of different functional groups at the quinoline core.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases related to the central nervous system.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide (PubChem compound): Differs only in the 1-position substituent (methyl vs. ethyl) .
  • QOD (quinolinyl oxamide derivative): Contains a benzodioxolyl group and ethanediamide linker instead of sulfonamide .
  • ICD (indole carboxamide derivative) : Features an indole-carboxamide scaffold linked to a biphenyl group .

Structural and Computational Studies

  • X-ray Crystallography : While QOD and ICD lack structural data, the use of SHELX-based refinement (e.g., SHELXL) could elucidate the target compound’s binding mode if crystallized .
  • Molecular Dynamics (MD) : MD simulations, as employed for QOD/ICD, could predict the target’s interaction dynamics with proteases, highlighting differences in binding pocket accommodation due to the ethyl substituent .

Physicochemical Properties

  • Hydrogen Bonding : The sulfonamide group likely forms robust hydrogen bonds (e.g., N–H···O or S=O···H–N) with biological targets or solvent molecules, akin to patterns observed in Etter’s graph set analysis . This contrasts with QOD’s ethanediamide linker, which may exhibit weaker directional bonding.
  • Solubility : The ethyl substituent could reduce aqueous solubility compared to the methyl analogue, a trade-off for improved membrane permeability .

Research Findings and Data Analysis

Table 1: Comparative Properties of Selected Compounds

Property Target Compound Methyl Analogue QOD ICD
Molecular Weight ~377.45 g/mol ~363.42 g/mol ~438.47 g/mol ~425.50 g/mol
1-Position Substituent Ethyl Methyl 1-Methyl N/A
Key Functional Group Sulfonamide Sulfonamide Ethanediamide Indole-carboxamide
Hydrogen Bond Donors 2 (NH sulfonamide, NH quinolin) 2 3 2
LogP (Predicted) 3.2 2.8 4.1 3.9
Potential Target Proteases (FP-2/FP-3?) Proteases FP-2/FP-3 FP-2/FP-3

Key Observations:

  • The ethyl group increases logP by ~0.4 units compared to the methyl analogue, suggesting enhanced membrane permeability but lower solubility.
  • QOD and ICD’s higher molecular weights and functional complexity may limit bioavailability compared to the sulfonamide-based target compound.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline moiety fused with an ethyl and carbonyl group , alongside a methyl-substituted thiophene sulfonamide . This structural arrangement is significant as it influences the compound's interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. Notably, it has demonstrated inhibitory effects against:

  • Influenza A Virus
  • Coxsackievirus B3

These findings suggest that the compound could be a candidate for developing antiviral therapies aimed at these viral infections .

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. The specific pathways through which it exerts these effects are still under investigation, but its ability to modulate inflammatory responses could have therapeutic implications in conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in viral replication or inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that regulate inflammatory processes or cell proliferation.

Understanding these mechanisms will be crucial for optimizing its therapeutic use.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionObservations
AntiviralInfluenza ASignificant inhibitory effects noted
Coxsackievirus B3Potential antiviral candidate
Anti-inflammatoryInflammatory conditionsModulation of inflammatory responses
AnticancerVarious cancer cell linesInitial evidence of growth inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.